molecular formula C7H8N2O3 B12881660 1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one CAS No. 63158-35-0

1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one

Cat. No.: B12881660
CAS No.: 63158-35-0
M. Wt: 168.15 g/mol
InChI Key: IQIUKPXNVOBXMO-UHFFFAOYSA-N
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Description

1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one is a nitro-substituted pyrrole derivative characterized by a methyl group at the 1-position and a nitro group at the 4-position of the pyrrole ring, with an acetyl moiety at the 2-position. Its molecular formula is C₇H₈N₂O₃, and its IUPAC name reflects the substitution pattern on the heteroaromatic ring . Its structural features are critical for applications such as drug intermediates or ligands in coordination chemistry.

Properties

CAS No.

63158-35-0

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

1-(1-methyl-4-nitropyrrol-2-yl)ethanone

InChI

InChI=1S/C7H8N2O3/c1-5(10)7-3-6(9(11)12)4-8(7)2/h3-4H,1-2H3

InChI Key

IQIUKPXNVOBXMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CN1C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one typically involves the nitration of 1-methylpyrrole followed by acetylation. The nitration process introduces the nitro group at the 4-position of the pyrrole ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and acetyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to other ethan-1-one derivatives with variations in the heterocyclic core or substituents (Table 1). Key differences include:

Table 1: Comparative Analysis of Ethan-1-one Derivatives
Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one Pyrrole 1-Me, 4-NO₂, 2-COCH₃ C₇H₈N₂O₃ Potential intermediate for drug synthesis
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (11) Benzimidazole 2-COCH₃ C₉H₈N₂O Antifungal/antibacterial research
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Pyrazole 4-ClPh, 4-MePyrazole C₁₂H₁₂ClN₂O Pseudo-natural product library synthesis
1-(4-(4-Methoxyphenyl)-2-methyl-1H-pyrrol-3-yl)ethan-1-one Pyrrole 4-(4-MeOPh), 2-Me, 3-COCH₃ C₁₄H₁₅NO₂ Synthetic intermediate for functional materials
1-(3-(3-Amino-4-hydroxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one Pyrazoline 3-Amino-4-OHPh, 5-thiophene C₁₄H₁₅N₃O₂S Antitubercular agent candidate
Key Observations:
  • Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity compared to analogues like 1-(1H-benzo[d]imidazol-2-yl)ethan-1-one, which lacks such substituents. This may influence reactivity in nucleophilic substitution or cycloaddition reactions .
  • Heterocyclic Core : Pyrrole-based derivatives (e.g., ) exhibit aromatic stabilization, whereas pyrazoline derivatives (e.g., ) offer conformational flexibility for biological targeting.

Physicochemical Properties

  • Melting Points : While direct data for the target compound is unavailable, structurally similar compounds like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one exhibit melting points of 137.3–138.5°C . Pyrrole derivatives with bulky substituents (e.g., ) are typically viscous liquids or low-melting solids.
  • Solubility: Nitro groups reduce solubility in polar solvents compared to methoxy- or amino-substituted analogues .

Biological Activity

1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one, also known as 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone, is a compound of increasing interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of 1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one is C7H5Cl3N2O3, with a molecular weight of approximately 271.49 g/mol. The structure features a pyrrole ring substituted with a nitro group and a trichloroacetyl moiety, which contributes to its reactivity and biological interactions.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets:

  • Reactive Oxygen Species (ROS) Generation : The nitro group can undergo redox reactions, leading to the formation of ROS that may induce oxidative stress in cells.
  • Covalent Bond Formation : The trichloroethanone group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering protein functions and signaling pathways.

Antimicrobial Activity

Research indicates that 1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 µg/mL
Escherichia coli10 µg/mL
Enterococcus faecalis<0.25 µg/mL

These results suggest that the compound could serve as a lead for developing new antibacterial agents .

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on bacterial topoisomerases, which are essential for DNA replication and transcription:

Compound TypeIC50 (nM)Target Enzyme
Type I<32DNA Gyrase
Type I<100Topo IV

These findings indicate that the compound possesses dual inhibitory activity against key bacterial enzymes, making it a promising candidate for further development .

Case Studies

A notable case study involved the evaluation of various pyrrole derivatives, including 1-(1-Methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one. The study reported that these compounds demonstrated potent antibacterial activities with MIC values significantly lower than traditional antibiotics such as ciprofloxacin. This highlights the potential of pyrrole-based compounds in overcoming antibiotic resistance .

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